Methyl 4-(chlorosulfonyl)-3-methylbenzoate Methyl 4-(chlorosulfonyl)-3-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 260968-81-8
VCID: VC7473935
InChI: InChI=1S/C9H9ClO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3
SMILES: CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)Cl
Molecular Formula: C9H9ClO4S
Molecular Weight: 248.68

Methyl 4-(chlorosulfonyl)-3-methylbenzoate

CAS No.: 260968-81-8

Cat. No.: VC7473935

Molecular Formula: C9H9ClO4S

Molecular Weight: 248.68

* For research use only. Not for human or veterinary use.

Methyl 4-(chlorosulfonyl)-3-methylbenzoate - 260968-81-8

Specification

CAS No. 260968-81-8
Molecular Formula C9H9ClO4S
Molecular Weight 248.68
IUPAC Name methyl 4-chlorosulfonyl-3-methylbenzoate
Standard InChI InChI=1S/C9H9ClO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3
Standard InChI Key GESFZPOWQXMAKN-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)Cl

Introduction

Synthesis Methods

Chlorosulfonylation Reaction

The synthesis begins with 3-methylbenzoic acid, which undergoes chlorosulfonylation using chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}). This step introduces the chlorosulfonyl group (SO2Cl-\text{SO}_2\text{Cl}) at the para position relative to the carboxylic acid group. The reaction typically proceeds under controlled temperatures (0–5°C) to mitigate exothermic side reactions.

Esterification

The intermediate sulfonic acid is subsequently esterified with methanol (CH3OH\text{CH}_3\text{OH}) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4\text{H}_2\text{SO}_4). This step replaces the carboxylic acid’s hydroxyl group with a methoxy group, yielding the final ester product.

Physicochemical Properties

PropertyValueSource
Molecular Weight248.68 g/mol
Melting Point116°C
LogP2.62–2.79
PSA (Polar Surface Area)68.82 Ų
Storage Conditions2–8°C under inert atmosphere

The compound’s melting point of 116°C indicates a crystalline solid at room temperature. Its stability under inert storage conditions aligns with recommendations for sulfonyl chlorides, which are prone to hydrolysis in humid environments .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The chlorosulfonyl group’s electrophilic nature enables its use in synthesizing sulfonamides, a class of antibiotics and diuretics. For example, nucleophilic displacement with amines yields sulfonamide derivatives:

R-NH2+Methyl 4-(chlorosulfonyl)-3-methylbenzoateR-NHSO2-C6H3(CH3)COOCH3+HCl\text{R-NH}_2 + \text{Methyl 4-(chlorosulfonyl)-3-methylbenzoate} \rightarrow \text{R-NHSO}_2\text{-C}_6\text{H}_3(\text{CH}_3)\text{COOCH}_3 + \text{HCl}

Dye and Pigment Production

In the dye industry, the compound acts as a precursor for sulfonated azo dyes, which exhibit enhanced water solubility and chromatic properties. The methyl ester group provides steric stability, preventing premature hydrolysis during dye formulation.

Agrochemical Development

Recent studies highlight its role in synthesizing herbicidal sulfonylureas, where the chlorosulfonyl moiety reacts with heterocyclic amines to form potent enzyme inhibitors.

Comparison with Structural Analogues

CompoundCAS No.SubstituentsMelting PointReactivity
Methyl 4-(chlorosulfonyl)benzoate69812-51-7−ClSO₂ at C4, −COOCH₃ at C172–73°CHigh
Methyl 3-(chlorosulfonyl)-4-methylbenzoate372198-41-9−ClSO₂ at C3, −CH₃ at C4N/AModerate

The para-substituted derivative (CAS 260968-81-8) exhibits higher reactivity in electrophilic substitutions compared to its meta-substituted analogue due to reduced steric hindrance .

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